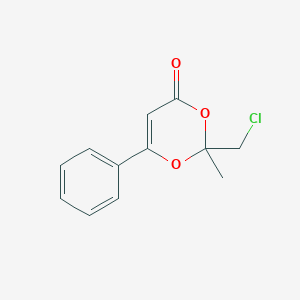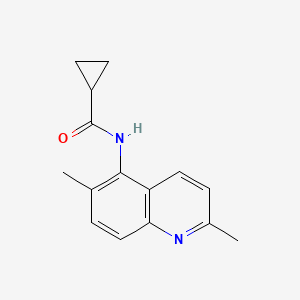
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide is a compound that features a quinoline ring substituted with two methyl groups at the 2 and 6 positions, and a cyclopropanecarboxamide group attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Methylation: The 2 and 6 positions of the quinoline ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide group is introduced by reacting cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the 5-aminoquinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 4 and 8 positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学研究应用
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2,6-dimethylquinolin-5-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
2,6-Dimethylquinoline: Lacks the cyclopropanecarboxamide group but shares the quinoline core structure.
Uniqueness
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide is unique due to the presence of both the quinoline ring and the cyclopropanecarboxamide group, which confer distinct chemical and biological properties. The cyclopropane ring adds strain and reactivity, making it a valuable scaffold for further chemical modifications and applications.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H16N2O/c1-9-3-8-13-12(7-4-10(2)16-13)14(9)17-15(18)11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,17,18) |
InChI 键 |
AGYYTPMYDCQPPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



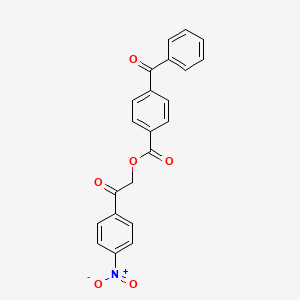
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
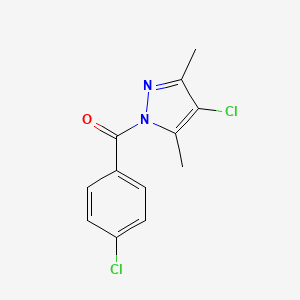
![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
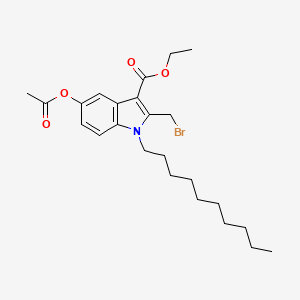
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)

![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)
